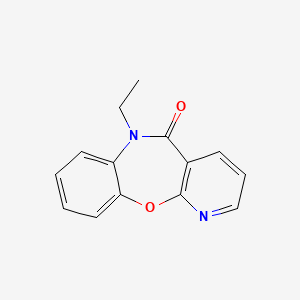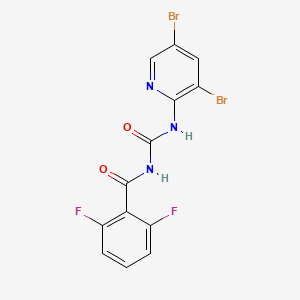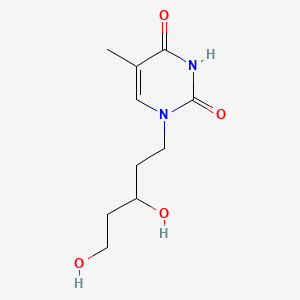
(12-Methoxyibogamin-18-yl)methyl 3,4-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(12-Methoxyibogamin-18-yl)methyl 3,4-dimethoxybenzoate: is a complex organic compound with the molecular formula C30H36N2O5 This compound is known for its unique structure, which combines elements of both ibogamine and benzoate derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (12-Methoxyibogamin-18-yl)methyl 3,4-dimethoxybenzoate typically involves multiple steps, starting with the preparation of the ibogamine core. This core is then functionalized with a methoxy group at the 12th position. The final step involves esterification with 3,4-dimethoxybenzoic acid to form the desired compound. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions: (12-Methoxyibogamin-18-yl)methyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, (12-Methoxyibogamin-18-yl)methyl 3,4-dimethoxybenzoate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may interact with specific proteins or enzymes, influencing various biochemical pathways .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in treating certain diseases or conditions, although more research is needed to fully understand its efficacy and safety .
Industry: In industrial applications, this compound can be used in the development of new materials or as a component in specialized chemical processes .
Mechanism of Action
The mechanism of action of (12-Methoxyibogamin-18-yl)methyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. It may bind to certain receptors or enzymes, modulating their activity and influencing cellular functions. The exact pathways involved depend on the context of its use, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
Ibogaine: A naturally occurring compound with a similar core structure but different functional groups.
3,4-Dimethoxybenzoic Acid: A simpler compound that forms part of the ester in (12-Methoxyibogamin-18-yl)methyl 3,4-dimethoxybenzoate.
Methoxyibogamine Derivatives: Other derivatives with variations in the position and number of methoxy groups.
Uniqueness: this compound is unique due to its combination of the ibogamine core with a dimethoxybenzoate ester. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
72989-13-0 |
|---|---|
Molecular Formula |
C30H36N2O5 |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
(17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-1-yl)methyl 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C30H36N2O5/c1-5-19-12-18-15-30(17-37-29(33)20-6-9-25(35-3)26(13-20)36-4)27-22(10-11-32(16-18)28(19)30)23-14-21(34-2)7-8-24(23)31-27/h6-9,13-14,18-19,28,31H,5,10-12,15-17H2,1-4H3 |
InChI Key |
VWFYUUBLQUOKET-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)COC(=O)C6=CC(=C(C=C6)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


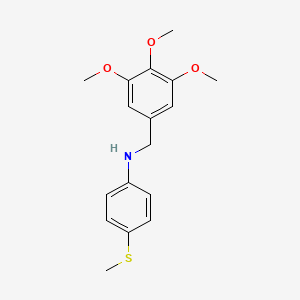


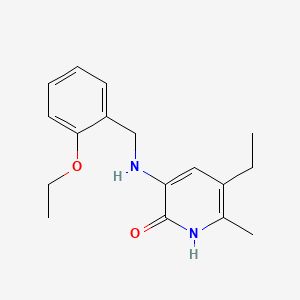
![N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide](/img/structure/B15195671.png)
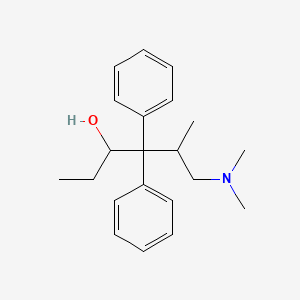
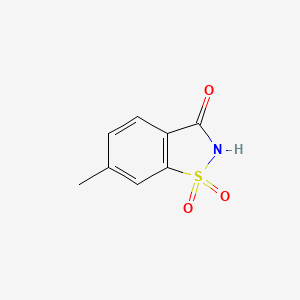
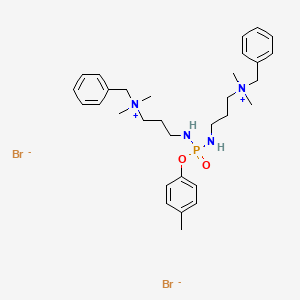

![(6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate](/img/structure/B15195712.png)
